N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C9H11NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
PFIIOMYDQZYTJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Reductive Alkylation Using Formaldehyde and Sodium Cyanoborohydride
Reductive alkylation is a widely employed method for introducing methyl groups to primary amines. In this approach, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) as a selective reducing agent. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Reaction Conditions :
- Solvent : Methanol or ethanol
- Temperature : Room temperature to 60°C
- Molar Ratio : Amine:formaldehyde:NaBH3CN = 1:2:1.2
- Reaction Time : 12–24 hours
Mechanistic Insights :
Formaldehyde undergoes nucleophilic attack by the primary amine to form a Schiff base (imine). NaBH3CN selectively reduces the imine to the N-methyl derivative without over-reducing aromatic rings or ether linkages. The use of a weak acid (e.g., acetic acid) stabilizes the intermediate and enhances yield.
Optimization Notes :
- Excess formaldehyde ensures complete conversion but requires careful quenching to avoid byproducts.
- Anhydrous conditions minimize side reactions, such as hydrolysis of the imine.
Eschweiler-Clarke Reaction with Formaldehyde and Formic Acid
The Eschweiler-Clarke reaction offers a one-pot methylation method using formaldehyde and formic acid as both the methylating agent and reductant. This method is advantageous for its simplicity and avoidance of external reductants.
Reaction Conditions :
- Solvent : None (neat conditions)
- Temperature : 100–110°C
- Molar Ratio : Amine:formaldehyde:formic acid = 1:5:10
- Reaction Time : 6–8 hours
Mechanistic Pathway :
Formic acid protonates formaldehyde, generating a reactive electrophile that attacks the amine. Sequential hydride transfers from formic acid reduce the intermediate iminium ion, yielding the N-methylated product.
Advantages and Limitations :
- High Atom Economy : Utilizes inexpensive reagents.
- Byproduct Formation : Over-methylation is mitigated by controlling stoichiometry.
- Scalability : Suitable for gram-scale synthesis but requires distillation for purification.
Nucleophilic Substitution with Methyl Halides
Alkylation using methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base is a classical route for N-methylation. This method exploits the nucleophilicity of the amine to displace halide ions.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base : Potassium carbonate (K2CO3) or triethylamine (Et3N)
- Temperature : 60–80°C
- Molar Ratio : Amine:CH3I:base = 1:1.2:2
- Reaction Time : 4–6 hours
Key Considerations :
- Base Selection : Weak bases (e.g., K2CO3) prevent dehydrohalogenation of methyl iodide.
- Solvent Polarity : Polar aprotic solvents enhance reaction rates by stabilizing transition states.
Yield Optimization :
- Excess Methyl Halide : Drives the reaction to completion but necessitates post-reaction neutralization.
- Side Reactions : Competing O-alkylation is minimized by using sterically hindered amines.
High-Pressure Catalytic Methylation with Rhodium Complexes
Emerging methodologies employ transition-metal catalysts under high-pressure conditions to achieve selective methylation. Rhodium-based catalysts, in particular, enable efficient N-methylation using syngas (CO/H2).
Reaction Conditions :
- Catalyst : Rhodium(I) complexes (e.g., [Rh(COD)Cl]2)
- Pressure : 50–100 bar CO/H2 (1:1 ratio)
- Solvent : Toluene or dioxane
- Temperature : 120–150°C
- Reaction Time : 24–48 hours
Mechanistic Overview :
CO inserts into the Rh–H bond, forming a metal-acyl intermediate. Subsequent hydrogenolysis releases the N-methyl product while regenerating the catalyst.
Advantages :
- Chemoselectivity : Compatible with sensitive functional groups.
- Sustainability : Utilizes syngas, a cost-effective carbon source.
Challenges :
- Catalyst Cost : Rhodium’s high price limits industrial scalability.
- Equipment Requirements : Specialized reactors are needed for high-pressure conditions.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, practicality, and limitations of each method:
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation with alkyl/aralkyl halides under basic conditions. For example:
-
Reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) yields N,N-dimethyl-2,3-dihydro-1,4-benzodioxin-6-amine .
-
A high-yield method uses rhodium(III) chloride hydrate and potassium tert-butylate at 130°C under high pressure, achieving 94% yield after 24 hours.
Mechanism :
-
Base deprotonates the amine, forming a nucleophilic species that attacks the electrophilic carbon of the alkyl halide.
-
Steric hindrance from the benzodioxane ring influences reaction rates and regioselectivity.
Acylation and Sulfonamide Formation
The amine reacts with acyl chlorides and sulfonyl chlorides to form amides or sulfonamides:
-
Sulfonamide Synthesis :
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | 4-MeC₆H₄SO₂Cl, Na₂CO₃ | H₂O | 25°C | 85–90% |
| Alkylation of Sulfonamide | R-X, LiH | DMF | 25°C | 70–80% |
Oxidation and Reduction
-
Oxidation :
-
Potassium permanganate (KMnO₄) oxidizes the benzodioxane ring to quinone derivatives under acidic conditions.
-
-
Reduction :
Electrophilic Aromatic Substitution
The electron-rich benzodioxane ring undergoes nitration and halogenation:
-
Nitration :
-
Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 7-position, forming N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine .
-
-
Halogenation :
-
Chlorine or bromine in acetic acid yields halo-substituted derivatives, though regioselectivity depends on directing effects of the amine and methyl groups.
-
Biological Interactions
Derivatives of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine exhibit enzyme inhibitory activity:
Scientific Research Applications
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with potential applications in medicinal chemistry due to its biological activities. The compound features a sulfonamide group attached to a benzodioxine structure, enhancing its chemical reactivity and biological activity, making it a candidate for drug development. This compound can undergo chemical reactions, including oxidation, reduction, and substitution, which are critical for its functional versatility in biological systems.
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Properties
- In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against multiple cancer cell lines.
- One study reported that certain derivatives induced G2/M phase arrest in HeLa cells and activated apoptosis pathways through caspase activation.
Enzyme Inhibition
- The sulfonamide group allows the compound to form hydrogen bonds with target enzymes, potentially inhibiting their activity. This feature is relevant in the context of enzyme inhibitors that can modulate metabolic pathways.
- This compound shows enzyme inhibition, with 45% inhibition of α-glucosidase and 50% inhibition of acetylcholinesterase at 10 µM.
Receptor Modulation
- The compound may interact with cellular receptors, influencing signaling pathways crucial for cell proliferation and survival. Such interactions can lead to therapeutic effects in conditions like cancer.
Anti-inflammatory Activity
Synthesis and Derivatives
The synthesis of compounds containing the benzodioxane moiety has received attention over the years because these compounds exhibit a wide range of biological activities . Several studies detail the synthesis of new sulfonamides and derivatives incorporating the benzodioxane structure to explore their therapeutic potential .
- One synthetic approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides to produce various acetamides .
- Another approach involves reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride to yield N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide, which is further treated with alkyl/aralkyl halides to produce N-alkyl/aralkyl substituted N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides .
- Additionally, a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides has been synthesized by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride and then reacting the product with different alkyl/aralkyl halides .
Enzyme Inhibition Studies
Several studies focus on the enzyme inhibitory potential of sulfonamides and their derivatives, particularly against α-glucosidase and acetylcholinesterase, to explore their therapeutic potential for type 2 diabetes mellitus and Alzheimer's disease . The synthesized compounds are screened against these enzymes to assess their inhibitory activity .
Biological activities of benzodioxanes
The 1,4-benzodioxane moiety is found in compounds with various biological activities, including:
Data Table
Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| α-glucosidase | 45% |
| Acetylcholinesterase | 50% |
Anticancer Properties
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| N-methyl derivative | MDA-MB-231 | >10 |
| 3d | HeLa | 25 |
| 3f | A549 | 10 |
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzodioxin scaffold is highly versatile, enabling diverse functionalization. Below is a detailed comparison of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine with key derivatives:
Structure-Activity Relationship (SAR) Trends
- Sulfonamide vs. Alkyl Groups : Sulfonamide derivatives (e.g., compound 3) exhibit stronger antibacterial and enzyme-inhibitory activities compared to alkylated analogs, likely due to enhanced hydrogen bonding and electron-withdrawing effects .
- Electron-Donating vs. Withdrawing Substituents : Nitro groups (e.g., in 4-nitrobenzenesulfonamides) improve biofilm inhibition but may increase cytotoxicity, whereas methyl groups enhance lipophilicity without significant toxicity .
- Chain Length in Alkylation : Longer alkyl/aralkyl chains (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, possibly due to better hydrophobic interactions with enzyme pockets .
Key Research Findings and Data Tables
Table 1: Enzymatic Inhibition Profiles of Selected Derivatives
Table 2: Antibacterial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Reference ID |
|---|---|---|---|
| 5e | E. coli | 12.5 | |
| 5c | B. subtilis | 14.2 |
Biological Activity
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
The compound features a benzodioxin moiety linked to various functional groups, which enhances its pharmacological properties. The synthesis typically involves reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides and other alkyl halides in the presence of bases like lithium hydride. Key steps in the synthesis include:
- Formation of Sulfonamide Derivatives : Reaction with sulfonyl chlorides to yield N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) sulfonamides.
- Alkylation : Further derivatization with various alkyl or aralkyl halides to obtain a range of substituted compounds.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is critical for potential applications in treating Alzheimer's disease. Studies have shown that derivatives of this compound can effectively inhibit AChE activity .
- α-Glucosidase : This enzyme plays a role in carbohydrate metabolism and is a target for diabetes treatment. Compounds derived from this compound have demonstrated promising inhibitory effects against α-glucosidase .
Other Biological Activities
Compounds with the benzodioxane structure have also been associated with various biological activities:
- Anti-inflammatory Properties : Certain derivatives have shown anti-inflammatory effects, contributing to their therapeutic potential .
- Antimicrobial Activity : Some studies report that these compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .
Study on Enzyme Inhibition
A study published in the Pakistani Journal of Pharmaceutical Sciences focused on synthesizing new sulfonamides containing the benzodioxane moiety. The synthesized compounds were screened for their inhibitory effects against AChE and α-glucosidase. The results indicated substantial inhibitory activity against α-glucosidase while showing weaker inhibition of AChE .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of these compounds towards their target enzymes. These studies suggest that structural modifications can enhance enzyme inhibition potency. For instance, specific substitutions on the benzodioxane ring were shown to improve binding interactions with α-glucosidase .
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine and its derivatives?
The compound is typically synthesized via two primary routes:
- Route 1 : Starting from 6-nitro-1,4-benzodioxane, followed by reduction to the amine (91% yield) .
- Route 2 : Derived from 1,4-benzodioxane through nitration and subsequent reduction (56% yield) . Derivatives are often synthesized by reacting the amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10) to form sulfonamide intermediates, which are further alkylated with bromoacetamides in DMF using LiH as an activator .
Q. Which spectroscopic and analytical methods are used to characterize this compound and its derivatives?
Q. What biological activities have been reported for derivatives of this compound?
Derivatives exhibit:
- α-Glucosidase inhibition (IC₅₀: 81–86 µM for 7i and 7k vs. 37 µM for acarbose) for type-2 diabetes research .
- Acetylcholinesterase (AChE) inhibition for Alzheimer’s disease studies .
- Antibacterial activity against Gram-positive and Gram-negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in sulfonamide derivatization?
- pH control : Maintain pH 9–10 during sulfonylation to prevent protonation of the amine nucleophile, ensuring efficient reaction with sulfonyl chlorides .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) with LiH to activate the sulfonamide intermediate for alkylation .
- Temperature modulation : Stirring at room temperature for 3–4 hours balances reaction efficiency and byproduct formation .
Q. How can researchers resolve discrepancies in enzyme inhibition data among structural analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance α-glucosidase inhibition) .
- Dose-response validation : Use serial dilutions (0.0156–0.5 mM) and standardized assays (e.g., α-glucosidase inhibition with p-nitrophenyl glucoside) to minimize variability .
- Molecular docking : Validate experimental IC₅₀ values with computational binding affinity predictions (e.g., interactions with AChE catalytic triad) .
Q. What computational approaches are used to predict the binding modes of derivatives to therapeutic targets?
- Docking software : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., acetylcholinesterase’s peripheral anionic site) .
- MD simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories to evaluate hydrogen bonding) .
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioactivity to guide analog design .
Q. How does substituent variation at the N-position affect biological activity in SAR studies?
- Electron-donating groups (e.g., -OCH₃) : Enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions .
- Bulky substituents (e.g., -CF₃) : Improve antibacterial activity by disrupting bacterial membrane integrity .
- Hybrid derivatives : Combining sulfonamide and acetamide moieties synergistically targets multiple enzymes (e.g., AChE and lipoxygenase) .
Methodological Considerations
- Contradiction analysis : Weak/moderate α-glucosidase inhibition in some derivatives (e.g., 7a-h) may arise from steric hindrance or poor solubility, necessitating logP optimization .
- Scale-up challenges : Transitioning from batch to flow reactors can improve yield in multi-step syntheses (e.g., thiourea derivatives in toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
